1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Fluoro-6-(1H-pyrazol-1-yl)phenyl)ethan-1-one .
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
Uniqueness
1-(2-Fluoro-6-(3-methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C12H11FN2O |
---|---|
Molecular Weight |
218.23 g/mol |
IUPAC Name |
1-[2-fluoro-6-(3-methylpyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H11FN2O/c1-8-6-7-15(14-8)11-5-3-4-10(13)12(11)9(2)16/h3-7H,1-2H3 |
InChI Key |
PMLPJVVJBDSRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C(=CC=C2)F)C(=O)C |
Origin of Product |
United States |
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